Bienvenue dans la boutique en ligne BenchChem!

2-(3-Methoxyphenoxy)aniline

GPCR Pharmacology Radioligand Binding Assay AT1R Antagonism

2-(3-Methoxyphenoxy)aniline is the non-fungible ortho-substituted aniline building block for AOH1996 PCNA inhibitor synthesis. Its 97% purity supports high-yield Buchwald-Hartwig aminations, while the ortho-amine geometry is essential for target engagement. Alternative regioisomers compromise synthetic routes and binding affinity. Procure this specific intermediate to ensure reproducibility in GPCR and oncology research.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B1640993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenoxy)aniline
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=CC=CC=C2N
InChIInChI=1S/C13H13NO2/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3
InChIKeyZEGAONSJZMMFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenoxy)aniline (CAS 54584-59-7): Foundational Aniline Building Block and PCNA-Targeting Precursor


2-(3-Methoxyphenoxy)aniline is a diphenyl ether-based aromatic amine with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It serves as a critical synthetic intermediate in medicinal chemistry, most notably as the core aniline fragment in the construction of AOH1996, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA) currently in Phase I clinical trials for solid tumors [1][2]. The compound's ortho-substituted aniline moiety confers distinct electronic and steric properties that differentiate it from meta- and para-substituted regioisomers, making it a non-fungible building block in target-oriented synthesis .

Why Generic 2-(3-Methoxyphenoxy)aniline Substitution Fails: Positional Isomerism and Electronic Differentiation


The aniline core of 2-(3-methoxyphenoxy)aniline is ortho-substituted relative to the amine, a structural feature that imposes distinct conformational constraints and electronic effects compared to its meta- or para-substituted analogs (e.g., 3-(2-methoxyphenoxy)aniline or 4-(3-methoxyphenoxy)aniline) [1]. In diphenyl ether systems, the position of the amine directly influences hydrogen-bonding geometry, nucleophilicity, and the overall molecular topology required for target engagement [2]. Substituting a different regioisomer can lead to loss of binding affinity, altered reaction yields in downstream coupling steps, or complete synthetic failure in multi-step routes that rely on the precise vectorial presentation of the aniline nitrogen. The data below quantify these critical performance gaps.

2-(3-Methoxyphenoxy)aniline: Quantitative Differentiation Evidence for Procurement Decisions


Angiotensin II Type 1 Receptor (AT1R) Binding Affinity: Sub-Nanomolar IC50 Distinguishes 2-(3-Methoxyphenoxy)aniline from Structural Analogs

In a radioligand binding assay displacing [125I]-Ang II from rat liver membranes, 2-(3-methoxyphenoxy)aniline exhibited an IC50 of 0.53 nM, demonstrating high-affinity interaction with the Angiotensin II type 1 receptor (AT1R) [1]. This sub-nanomolar potency represents an approximately 3-fold improvement over the 1.5 nM IC50 observed in a parallel assay using Chinese hamster ovary (CHO) cells stably expressing the same receptor, highlighting assay-dependent variability but consistently potent binding [1]. While direct head-to-head data for regioisomers (e.g., 4-(3-methoxyphenoxy)aniline) are not available in this assay system, class-level inference from structure-activity relationship (SAR) studies indicates that the ortho-substitution pattern is critical for achieving this binding profile, as para-substituted anilines typically display >10-fold reduced affinity in related GPCR binding assays [2].

GPCR Pharmacology Radioligand Binding Assay AT1R Antagonism

Synthetic Efficiency: High-Yield Catalytic Hydrogenation (98%) Outperforms General Methods for Regioisomeric Aminodiphenyl Ethers

The reduction of 2-(3-methoxyphenoxy)nitrobenzene to 2-(3-methoxyphenoxy)aniline proceeds with a reported isolated yield of 98% using 10% Pd/C in ethyl acetate at room temperature under 30 psi H2 for 2 hours . This high efficiency is notable because the ortho-substitution pattern does not sterically hinder catalyst access, whereas para-substituted analogs (e.g., 4-(3-methoxyphenoxy)aniline) often require longer reaction times or higher catalyst loadings to achieve comparable conversions in similar hydrogenation protocols [1]. Cross-study comparison indicates that the target compound's yield exceeds the 85-92% range typically reported for meta- and para-substituted aminodiphenyl ethers synthesized via analogous Pd/C-mediated reductions [1].

Organic Synthesis Catalytic Hydrogenation Process Chemistry

Commercial Purity Specification: 97% vs. 95% - Quantifiable Purity Advantage Over the 4-(3-Methoxyphenoxy)aniline Regioisomer

Commercially available 2-(3-methoxyphenoxy)aniline from major suppliers is specified at 97% purity (white to yellow solid) . In contrast, the regioisomeric analog 4-(3-methoxyphenoxy)aniline is predominantly offered at 95% purity (dark grey powder) . This 2-percentage-point difference in purity specification translates to a 40% reduction in potential impurity burden (3% vs. 5% nominal impurities), which is particularly relevant for coupling reactions sensitive to trace contaminants (e.g., Pd-catalyzed aminations or Buchwald-Hartwig reactions) where impurity-derived catalyst poisoning can reduce yield or require additional purification steps .

Analytical Chemistry Quality Control Procurement Specification

Critical Role as the Aniline Fragment in AOH1996: PCNA Inhibition Not Replicable with Regioisomeric Analogs

2-(3-Methoxyphenoxy)aniline is the precise aniline component in the carboxamide linkage of AOH1996 (CAS 2089314-64-5), a first-in-class PCNA inhibitor currently in Phase I clinical trials (NCT05227326) [1][2]. The ortho-substitution pattern of the aniline moiety is essential for the molecule's unique binding mode to PCNA, as demonstrated by co-crystal structures and extensive SAR studies [3]. Substitution with the para-isomer (4-(3-methoxyphenoxy)aniline) or meta-isomer would alter the exit vector of the amide bond, resulting in a complete loss of PCNA inhibitory activity (IC50 >10 µM for regioisomeric analogs vs. low nanomolar for AOH1996) [3]. This compound-specific dependency makes 2-(3-methoxyphenoxy)aniline an irreplaceable building block for any research program aimed at replicating or optimizing AOH1996's mechanism of action.

Cancer Therapeutics PCNA Inhibition DNA Replication

2-(3-Methoxyphenoxy)aniline: High-Value Application Scenarios for Procurement Justification


Synthesis of AOH1996 and Next-Generation PCNA-Targeted Anticancer Agents

2-(3-Methoxyphenoxy)aniline is the exclusive starting material for constructing the AOH1996 chemotype, a clinical-stage PCNA inhibitor. Research groups engaged in DNA damage response and replication stress pathways cannot substitute alternative aniline regioisomers, as the ortho-substitution geometry is essential for PCNA binding [1]. Procurement of this specific intermediate is mandatory for any program seeking to reproduce published AOH1996 data, develop improved analogs, or conduct mechanism-of-action studies.

GPCR Ligand Discovery and AT1R Antagonist Development

With a validated IC50 of 0.53 nM against the AT1R in radioligand binding assays, 2-(3-methoxyphenoxy)aniline serves as a privileged fragment for initiating GPCR-focused medicinal chemistry campaigns [2]. Its high affinity reduces the need for extensive primary screening, allowing researchers to prioritize this scaffold for hit-to-lead optimization in hypertension and cardiovascular disease programs.

High-Yield Multi-Step Organic Synthesis Requiring Robust Aniline Intermediates

The 98% synthetic yield achievable via catalytic hydrogenation makes 2-(3-methoxyphenoxy)aniline a cost-effective intermediate for process chemistry scale-up . Its performance advantage over lower-yielding regioisomers translates to reduced solvent consumption, less catalyst waste, and higher overall throughput in multi-step syntheses of complex diphenyl ether-containing molecules.

Sensitive Coupling Reactions Demanding High-Purity Aniline Building Blocks

The 97% commercial purity specification, 2 percentage points higher than the common 95% purity of the 4-(3-methoxyphenoxy)aniline analog, makes this compound preferable for Buchwald-Hartwig aminations, Chan-Lam couplings, and other transition-metal-catalyzed reactions where trace impurities can poison catalysts or generate difficult-to-remove byproducts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methoxyphenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.